![molecular formula C24H28N4O2S B2840871 N-(4-甲氧基苄基)-4-{[(2-硫代-1,2-二氢喹唑并[4-yl)氨基]甲基}环己基甲酰胺 CAS No. 689265-94-9](/img/no-structure.png)

N-(4-甲氧基苄基)-4-{[(2-硫代-1,2-二氢喹唑并[4-yl)氨基]甲基}环己基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

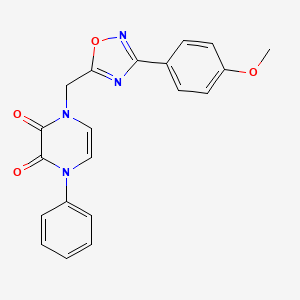

N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.

BenchChem offers high-quality N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与结构分析

- 新型化学结构合成:该化合物已被用于合成新类化学品,例如3-羟基-6-氧代[1,2,4]三嗪-1-基丙氨酰胺,其中包含通过脲部分键合的不同氨基酸(Sañudo 等人,2006)。

- 晶体结构测定:它已被用于制备化合物,例如1-(3-氨基-4-吗啉代-1H-吲唑-1-羰基)-N-(4-甲氧基苯基)环丙烷-1-甲酰胺,该化合物对癌细胞系表现出显着的抗增殖活性。该化合物的晶体结构被测定以深入了解其生物活性(Lu 等人,2021)。

生物化学研究与药物开发

- 抗增殖剂开发:研究重点是使用这种化学品作为抗增殖活性的前体合成化合物。研究调查了其在抑制癌细胞生长和增殖中的作用(Mohareb 等人,2022)。

- 抗菌活性研究:该化合物的各种衍生物已被合成并测试其抗菌特性。这些研究对于发现新抗生素和了解抗菌化合物中的构效关系至关重要(Helal 等人,2013)。

其他应用

- 杂环化合物合成:该化合物已用于合成杂环化合物,如喹唑啉衍生物。这些化合物在包括药学和材料科学在内的各个领域具有潜在应用(Bektaş 等人,2007)。

- 有机化学中的环化反应:它参与了环化反应,导致形成新的化学实体。这些反应是有机合成中的基础,并有助于开发新的药物和材料(Hanusek 等人,2006)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves the reaction of 4-(chloromethyl)cyclohexanecarboxylic acid with 2-thioxo-1,2-dihydroquinazoline-4-amine, followed by the addition of 4-methoxybenzylamine to form the final product.", "Starting Materials": [ "4-(chloromethyl)cyclohexanecarboxylic acid", "2-thioxo-1,2-dihydroquinazoline-4-amine", "4-methoxybenzylamine", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "ethyl acetate", "dichloromethane (DCM)", "methanol", "acetic acid", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "sodium sulfate (Na2SO4)", "magnesium sulfate (MgSO4)", "activated charcoal" ], "Reaction": [ "Step 1: Synthesis of 4-(chloromethyl)cyclohexanecarboxylic acid chloride", "4-(chloromethyl)cyclohexanecarboxylic acid is reacted with thionyl chloride (SOCl2) in DCM to form 4-(chloromethyl)cyclohexanecarboxylic acid chloride.", "Step 2: Synthesis of 2-thioxo-1,2-dihydroquinazoline-4-amine", "2-thioxo-1,2-dihydroquinazoline-4-amine is synthesized by reacting 2-aminobenzoic acid with carbon disulfide (CS2) and sodium hydroxide (NaOH) in DMF, followed by acidification with HCl.", "Step 3: Synthesis of N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(chloromethyl)cyclohexanecarboxamide", "4-(chloromethyl)cyclohexanecarboxylic acid chloride is reacted with 2-thioxo-1,2-dihydroquinazoline-4-amine in DMF with TEA as a base to form N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(chloromethyl)cyclohexanecarboxamide.", "Step 4: Synthesis of N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(4-methoxybenzyl)cyclohexanecarboxamide", "N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(chloromethyl)cyclohexanecarboxamide is reacted with 4-methoxybenzylamine in DMF with DIPEA as a base to form N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(4-methoxybenzyl)cyclohexanecarboxamide.", "Step 5: Purification of N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide", "The crude product is purified by column chromatography using ethyl acetate and methanol as eluents. The final product is obtained as a white solid.", "Step 6: Final purification of N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide", "The final product is further purified by recrystallization from acetic acid and water, followed by washing with sodium bicarbonate and water, and drying with sodium sulfate and magnesium sulfate. The product is then treated with activated charcoal to remove any impurities." ] } | |

CAS 编号 |

689265-94-9 |

产品名称 |

N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide |

分子式 |

C24H28N4O2S |

分子量 |

436.57 |

IUPAC 名称 |

N-[(4-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C24H28N4O2S/c1-30-19-12-8-17(9-13-19)15-26-23(29)18-10-6-16(7-11-18)14-25-22-20-4-2-3-5-21(20)27-24(31)28-22/h2-5,8-9,12-13,16,18H,6-7,10-11,14-15H2,1H3,(H,26,29)(H2,25,27,28,31) |

InChI 键 |

PGALQVPLXMPGRI-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2840788.png)

![3-chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2840790.png)

![5-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-4-carbonitrile](/img/structure/B2840793.png)

![7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840795.png)

![Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate](/img/structure/B2840796.png)

![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2840797.png)

![3-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2840804.png)

![2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2840805.png)